![molecular formula C15H12N2O2S2 B2613426 3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine CAS No. 789483-49-4](/img/structure/B2613426.png)
3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine
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Overview
Description
3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of mitochondrial complex I and is widely used in the study of Parkinson's disease.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the one , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have also been reported to have analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown significant antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.
Antiviral Activity
Thiazole compounds have been found to possess antiviral properties . This suggests that they could be used in the development of new antiviral drugs, which are particularly important in the current global health context.
Diuretic Activity
Thiazole derivatives have been reported to have diuretic effects . Diuretics help the body get rid of excess water and salt. They are often used to treat conditions like high blood pressure and heart failure.
Anticonvulsant and Neuroprotective Activity
Thiazole compounds have shown potential as anticonvulsant and neuroprotective agents . They could be used in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . They could be used in the development of new anticancer drugs.
Antibacterial Activity
In conjunction with cell-penetrating peptides, thiazole derivatives have shown emergent antibacterial activity . This suggests a promising antibacterial therapeutic strategy, especially against drug-resistant bacterial strains.
Mechanism of Action
Target of Action
Similar compounds with a methylsulfonylphenyl group have been found to interact with various targets such as dipeptidyl peptidase 4 and cyclooxygenase (COX) enzymes .
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those related to inflammation and bacterial resistance .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-21(18,19)13-6-4-11(5-7-13)14-10-20-15(17-14)12-3-2-8-16-9-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDIQTNMPYCESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326436 |
Source
|
Record name | 4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648911 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
789483-49-4 |
Source
|
Record name | 4-(4-methylsulfonylphenyl)-2-pyridin-3-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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